molecular formula C19H19N3O4S B11365187 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B11365187
M. Wt: 385.4 g/mol
InChI Key: UGLQSGLONFHGGK-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a pyrrolidine moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the pyrrolidine group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The choice of reagents and catalysts is crucial to achieving high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halides and organometallic compounds are employed under conditions that favor nucleophilic or electrophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide apart is its combination of the benzothiazole and pyrrolidine moieties, which confer unique chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H19N3O4S/c23-18(20-15-8-2-3-9-16(15)21-11-5-6-12-21)13-22-19(24)14-7-1-4-10-17(14)27(22,25)26/h1-4,7-10H,5-6,11-13H2,(H,20,23)

InChI Key

UGLQSGLONFHGGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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